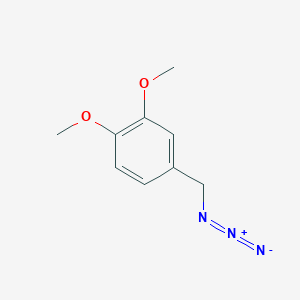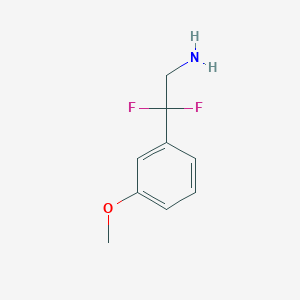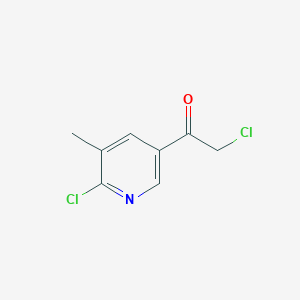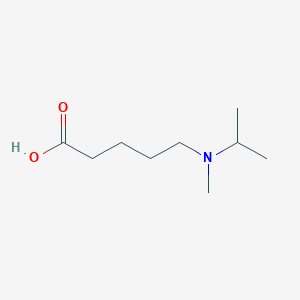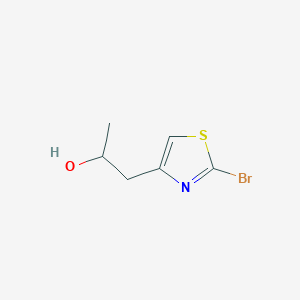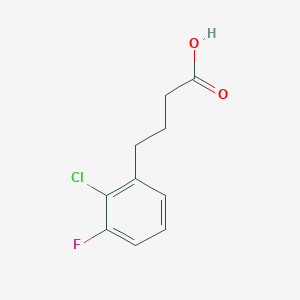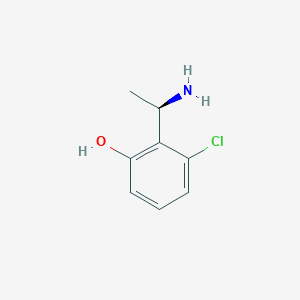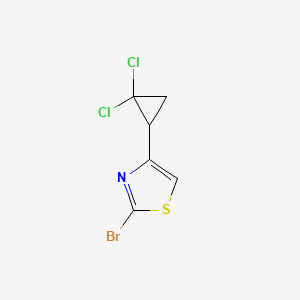
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group and a dichlorocyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole typically involves the reaction of 2,2-dichlorocyclopropylamine with a suitable thiazole precursor under bromination conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization can help achieve high purity and yield of the final product.
化学反应分析
Types of Reactions
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline or thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Formation of substituted thiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiazoline or thiazolidine derivatives.
科学研究应用
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the bromo and dichlorocyclopropyl groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
2-Chloro-4-(2,2-dichlorocyclopropyl)-1,3-thiazole: Similar structure but with a chloro group instead of a bromo group.
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is unique due to the combination of the thiazole ring with the bromo and dichlorocyclopropyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C6H4BrCl2NS |
|---|---|
分子量 |
272.98 g/mol |
IUPAC 名称 |
2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H4BrCl2NS/c7-5-10-4(2-11-5)3-1-6(3,8)9/h2-3H,1H2 |
InChI 键 |
WXSMMXKMBCWKOD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)C2=CSC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



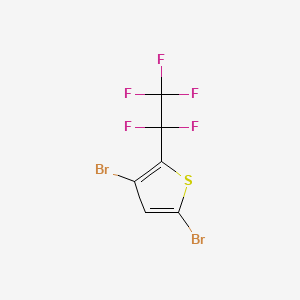
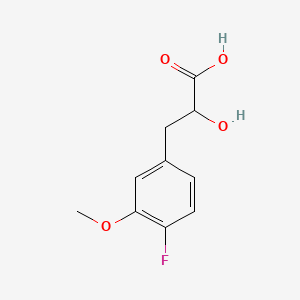
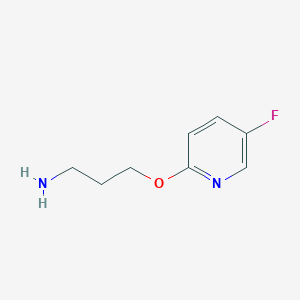
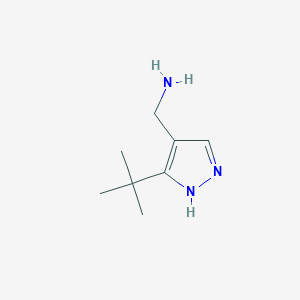
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
